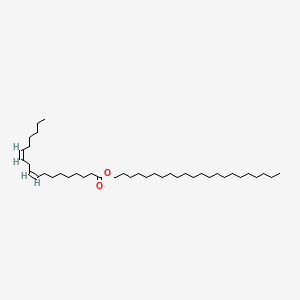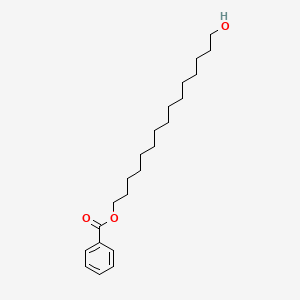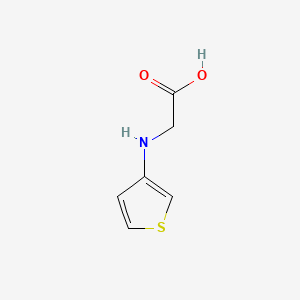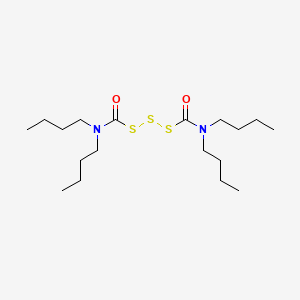![molecular formula C19H18N6O B12644915 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide is a complex organic compound that features a combination of indazole, triazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide typically involves multi-step reactions starting from readily available precursors. The indazole moiety can be synthesized through cyclization reactions involving hydrazines and ketones . The final step often involves coupling the triazole and indazole intermediates with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)
Uniqueness
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide is unique due to its combination of indazole, triazole, and benzamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H18N6O/c1-12(2)20-19(26)13-6-5-7-14(10-13)25-11-17(22-24-25)18-15-8-3-4-9-16(15)21-23-18/h3-12H,1-2H3,(H,20,26)(H,21,23) |
InChI Key |
LUACVKIPMMRJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


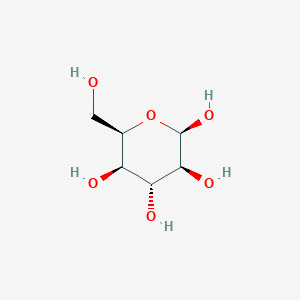
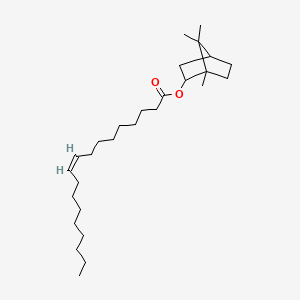


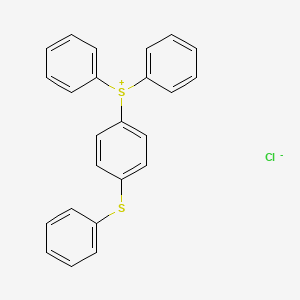

![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
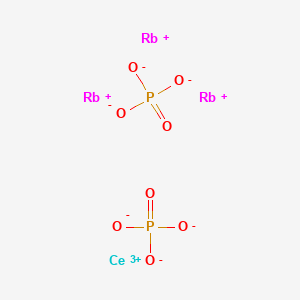
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
